5-tert-Butyl-2-methoxyaniline chemical properties and structure
5-tert-Butyl-2-methoxyaniline chemical properties and structure
Privileged Scaffold in Kinase Inhibition & Advanced Organic Synthesis
Executive Summary
5-tert-Butyl-2-methoxyaniline (CAS 3535-88-4) is a specialized aromatic amine intermediate characterized by a unique balance of steric bulk and electron-donating functionality. While historically utilized in the synthesis of azo dyes, its modern significance lies in medicinal chemistry, specifically as a "privileged scaffold" for Type II Kinase Inhibitors (e.g., Raf kinase inhibitors). The molecule’s tert-butyl group provides critical hydrophobic interactions within enzyme binding pockets, while the ortho-methoxy motif influences the conformational preferences of the aniline nitrogen, enhancing the selectivity of urea-based drug candidates.
This guide provides a comprehensive technical analysis of the molecule's properties, synthetic pathways, reactivity profiles, and applications in pharmaceutical development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 5-tert-Butyl-2-methoxyaniline |
| Common Synonyms | 5-tert-Butyl-o-anisidine; 2-Amino-4-tert-butylanisole |
| CAS Registry Number | 3535-88-4 |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| SMILES | COc1ccc(cc1N)C(C)(C)C |
Physical Properties
The molecule typically exists as a low-melting solid or viscous liquid, depending on purity and ambient temperature.
| Parameter | Value | Note |
| Physical State | Liquid / Low-melting Solid | Clear to yellowish oil; crystallizes upon cooling. |
| Melting Point | 29–30 °C | Requires gentle heating to liquefy for handling. |
| Boiling Point | 204–208 °C | High boiling point; vacuum distillation recommended. |
| Density | 0.988 g/mL | Slightly less dense than water. |
| Solubility | Organic Solvents | Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in water. |
| pKa (Conjugate Acid) | ~4.5–5.0 (Predicted) | Less basic than aniline due to steric/electronic effects. |
Molecular Architecture & Structural Logic
The efficacy of 5-tert-butyl-2-methoxyaniline in drug design stems from two key structural features:
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The 5-tert-Butyl Group (Lipophilic Anchor):
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Located meta to the amino group, this bulky substituent creates a significant hydrophobic footprint. In kinase inhibitors, this group often occupies the hydrophobic "back pocket" (allosteric site) of the enzyme, locking the protein in an inactive conformation (e.g., DFG-out conformation).
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The 2-Methoxy Group (Conformational Lock):
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The oxygen atom can form an intramolecular hydrogen bond with the adjacent amino proton (or amide proton in derivatives). This "conformational lock" restricts rotation around the C–N bond, pre-organizing the molecule for binding and reducing the entropic penalty of ligand-receptor complexation.
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Synthetic Routes & Process Chemistry
The industrial synthesis typically proceeds via the nitration of 4-tert-butylanisole, taking advantage of the directing effects of the methoxy group.
Synthesis Workflow
Starting Material: 4-tert-Butylanisole (commercially available). Strategy: Electrophilic Aromatic Substitution (Nitration) followed by Reduction.
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Step 1: Nitration
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The methoxy group (-OMe) is a strong ortho/para director.
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The tert-butyl group is a weak ortho/para director but sterically bulky.
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The para position relative to -OMe is blocked by the tert-butyl group.
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Result: Nitration occurs almost exclusively at the ortho position to the methoxy group (position 2).
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Step 2: Reduction
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The nitro group is reduced to an amine using catalytic hydrogenation (Pd/C, H₂) or chemical reductants (Fe/HCl).
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Reaction Pathway Diagram
Figure 1: Industrial synthesis route emphasizing regioselective nitration.
Reactivity Profile & Functionalization
The amino group (-NH₂) is the primary handle for functionalization. However, the adjacent methoxy group and the meta-tert-butyl group impose specific steric and electronic constraints.
Key Reaction Classes
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Urea Formation (Kinase Inhibitor Synthesis):
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Reagent: Isocyanates (R-N=C=O) or Carbonyldiimidazole (CDI).
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Mechanism: Nucleophilic attack of the aniline nitrogen on the isocyanate carbon.
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Application: Synthesis of diaryl ureas (e.g., Sorafenib/Regorafenib analogues).
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Diazotization (Sandmeyer/Azo Coupling):
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Reagent: NaNO₂ / HCl (0–5 °C).
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Intermediate: Diazonium salt.
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Outcome: Can be coupled with phenols/anilines to form azo dyes or substituted with halides (Cl, Br, I) via Sandmeyer reaction.
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Acylation/Alkylation:
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Standard amide formation with acid chlorides.
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Reductive amination with aldehydes.
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Reactivity Map
Figure 2: Functionalization pathways focusing on pharmaceutical and industrial utility.
Pharmaceutical Applications: The Kinase Connection
5-tert-Butyl-2-methoxyaniline is a critical building block in the synthesis of Omega-carboxyaryl substituted diphenyl ureas , a class of compounds potent against the Raf kinase pathway .
Mechanism of Action in Drug Design
Inhibitors targeting B-Raf (e.g., in melanoma) often utilize a "Type II" binding mode.
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The Urea Linker: Formed by reacting 5-tert-butyl-2-methoxyaniline with an isocyanate.[1][2] This linker forms hydrogen bonds with the catalytic spine of the kinase (specifically the Glu-Lys pair).
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The tert-Butyl Tail: Occupies the hydrophobic pocket created when the activation loop adopts the "DFG-out" conformation. This high-affinity interaction is crucial for potency.
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The Methoxy Group: Rigidifies the molecule, ensuring the aryl ring is correctly oriented to traverse the channel leading to the allosteric pocket.
Case Study: Urea Synthesis Protocol
Derived from Patent US7235576B1 (Bayer/Onyx)
Objective: Synthesis of a Raf Kinase Inhibitor precursor.
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Dissolution: Dissolve 5-tert-butyl-2-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM).
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Activation: Add Carbonyldiimidazole (CDI, 1.1 eq) at room temperature. Stir for 1 hour to form the reactive imidazole-urea intermediate.
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Coupling: Add the partner amine (e.g., 4-(4-pyridinyloxy)aniline).
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Completion: Stir overnight. The product typically precipitates or is isolated via evaporation and recrystallization.
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Yield: High yields (>80%) are typical due to the clean nucleophilicity of the aniline.
Analytical Characterization (Spectral Signatures)
Researchers should look for the following characteristic signals to verify the identity of CAS 3535-88-4.
¹H NMR (Chloroform-d, Predicted)
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δ 1.30 ppm (9H, s): Strong singlet corresponding to the tert-butyl group.
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δ 3.80–3.85 ppm (3H, s): Singlet for the methoxy (-OCH₃) group.
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δ 3.50–4.00 ppm (2H, br s): Broad signal for the amine (-NH₂) protons (shift varies with concentration/solvent).
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Aromatic Region (δ 6.5–7.0 ppm):
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H-3 (ortho to OMe): Doublet (J ≈ 8 Hz).
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H-4 (meta to OMe): Doublet of doublets (J ≈ 8 Hz, 2 Hz).
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H-6 (ortho to NH₂): Doublet (J ≈ 2 Hz).
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Note: The specific coupling pattern confirms the 1,2,4-substitution pattern relative to the aniline nitrogen.
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Mass Spectrometry
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MS (ESI+): [M+H]⁺ = 180.27 m/z.
Safety & Handling (MSDS Summary)
Hazard Classification:
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Acute Toxicity: Oral, Dermal, Inhalation (Category 4).
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Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
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Target Organs: Blood (Potential for Methaemoglobinemia, typical of anilines).
Handling Protocols:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: Handle in a fume hood to avoid inhalation of vapors.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if storing for long periods to prevent oxidation (darkening of color).
References
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PubChem. "5-tert-butyl-2-methoxyaniline (Compound)." National Library of Medicine. [Link]
- Bayer Pharmaceuticals. "Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors." U.S.
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Beilstein J. Org. Chem. "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 inhibitors." [Link]
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Master Organic Chemistry. "Reactions of Diazonium Salts." [Link]
